Indibulin
Overview
Description
Indibulin, also known as N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amide, is a novel synthetic small molecule that acts as a microtubule inhibitor. It is known for its ability to destabilize microtubules, which are essential components of the cell’s cytoskeleton. Unlike other microtubule inhibitors such as taxanes and Vinca alkaloids, this compound does not exhibit neurotoxicity, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indibulin is synthesized through a multi-step process starting with indole derivativesThe final step involves the formation of the glyoxyl-amide linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and amide bond formations. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: Indibulin primarily undergoes reactions related to its role as a microtubule inhibitor. These include:
Polymerization Inhibition: this compound binds to tubulin, preventing its polymerization into microtubules.
Substitution Reactions: The pyridinyl and chlorobenzyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, dichloromethane, and various organic solvents.
Conditions: Reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Major Products: The major product of this compound’s reactions is the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Scientific Research Applications
Indibulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Indibulin exerts its effects by binding to tubulin, a protein that forms microtubules. This binding prevents the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, cells are unable to complete mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This compound specifically targets unmodified tubulin, which is more prevalent in cancer cells, thereby reducing the risk of neurotoxicity .
Comparison with Similar Compounds
Indibulin is unique among microtubule inhibitors due to its lack of neurotoxicity. Similar compounds include:
Taxanes (e.g., paclitaxel): These compounds stabilize microtubules but often cause peripheral neuropathy.
Vinca Alkaloids (e.g., vincristine): These compounds also inhibit microtubule polymerization but are associated with neurotoxicity.
Colchicine: Another microtubule inhibitor that binds to tubulin but affects both neuronal and non-neuronal tubulin equally.
This compound’s ability to discriminate between mature neuronal and non-neuronal tubulin sets it apart from these other compounds, making it a promising candidate for cancer therapy with fewer side effects .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIIYNRSAWTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174368 | |
Record name | Indibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204205-90-3 | |
Record name | Indibulin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indibulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06169 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indibulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDIBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.